Ethyl 4-amino-3-(trifluoromethoxy)benzoate
Overview
Description
Ethyl 4-amino-3-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C10H10F3NO3 It is characterized by the presence of an ethyl ester group, an amino group, and a trifluoromethoxy group attached to a benzene ring
Mechanism of Action
Target of Action
The primary targets of Ethyl 4-amino-3-(trifluoromethoxy)benzoate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Pharmacokinetics
- GI absorption : High
- BBB permeant : Yes
- P-gp substrate : No
- CYP1A2 inhibitor : Yes
- CYP2C19 inhibitor : Yes
- CYP2C9 inhibitor : No
- CYP2D6 inhibitor : No
- CYP3A4 inhibitor : No
These properties can impact the bioavailability of the compound, influencing how much of the drug reaches the systemic circulation and how quickly it is metabolized and excreted.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . As research progresses, we will gain a better understanding of the compound’s effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
Ethyl 4-amino-3-(trifluoromethoxy)benzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, including enzyme inhibition or activation, binding interactions, and changes in gene expression. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can modulate cell signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific proteins or enzymes, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may have different biochemical properties and effects . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit enzymes involved in the breakdown of certain metabolites, leading to their accumulation . Additionally, it can affect the activity of enzymes responsible for the synthesis of essential biomolecules, thereby impacting overall metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound can interact with transporters or binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can influence its activity and function, as well as its potential accumulation in certain tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell . This localization can influence its interactions with other biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-amino-3-(trifluoromethoxy)benzoate typically involves the following steps:
Nitration: The starting material, ethyl benzoate, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding quinones or other oxidized derivatives.
Reduction: The compound can be further reduced to modify the amino group or the ester functionality.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Amino alcohols or other reduced derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-amino-3-(trifluoromethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Ethyl 4-amino-3-(trifluoromethoxy)benzoate can be compared with other benzoate derivatives such as:
Ethyl 4-amino-3-methoxybenzoate: Lacks the trifluoromethoxy group, resulting in different chemical properties and biological activities.
Ethyl 4-amino-3-chlorobenzoate: Contains a chlorine atom instead of the trifluoromethoxy group, which affects its reactivity and applications.
The presence of the trifluoromethoxy group in this compound makes it unique by enhancing its stability and lipophilicity, which can be advantageous in various applications.
Properties
IUPAC Name |
ethyl 4-amino-3-(trifluoromethoxy)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c1-2-16-9(15)6-3-4-7(14)8(5-6)17-10(11,12)13/h3-5H,2,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDSPOINRBCMRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697515 | |
Record name | Ethyl 4-amino-3-(trifluoromethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260742-02-6 | |
Record name | Ethyl 4-amino-3-(trifluoromethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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